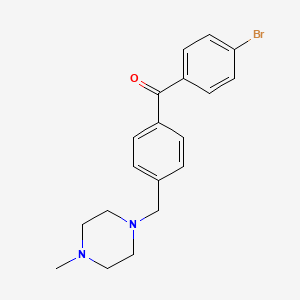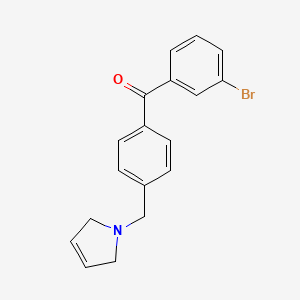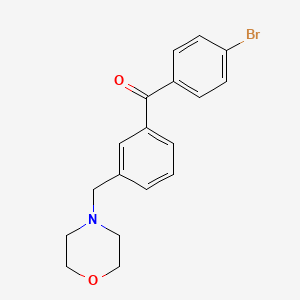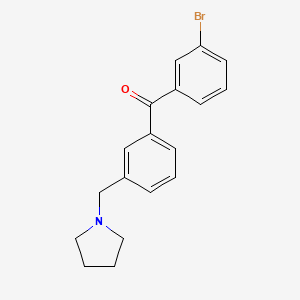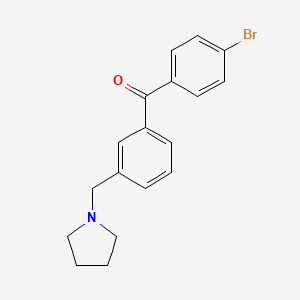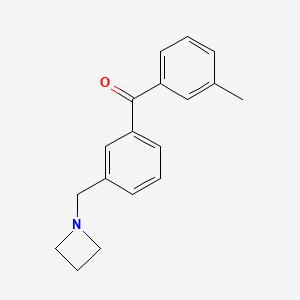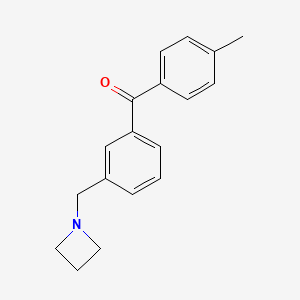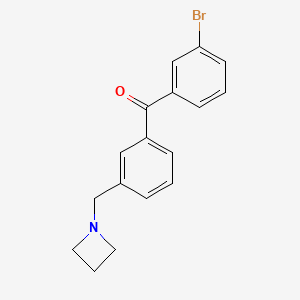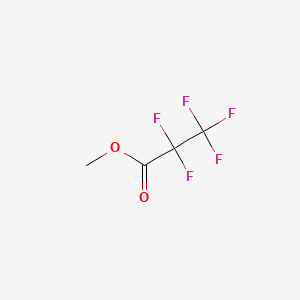
Methyl pentafluoropropionate
Overview
Description
Methyl pentafluoropropionate is an organofluorine compound with the molecular formula C4H3F5O2 and a molecular weight of 178.06 g/mol . It is a colorless, volatile liquid known for its high chemical stability and low boiling point of 61°C . This compound is widely used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pentafluoropropionate is typically synthesized through the esterification of pentafluoropropionic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of pentafluoropropionic acid with methanol in large-scale reactors. The reaction mixture is then distilled to separate the ester from other by-products . The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl pentafluoropropionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a base, it hydrolyzes to form pentafluoropropionic acid and methanol.
Reduction: It can be reduced to pentafluoropropanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water and a base (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Hydrolysis: Pentafluoropropionic acid and methanol.
Reduction: Pentafluoropropanol.
Substitution: Depending on the nucleophile used, various substituted derivatives of pentafluoropropionic acid.
Scientific Research Applications
Methyl pentafluoropropionate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl pentafluoropropionate involves its interaction with various molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes by forming stable complexes with them . The fluorine atoms in the compound enhance its binding affinity to the active sites of enzymes, thereby modulating their activity . Additionally, its ester group can undergo hydrolysis, releasing pentafluoropropionic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Methyl pentafluoropropionate is unique due to its high fluorine content and ester functionality. Similar compounds include:
Ethyl pentafluoropropionate: Similar in structure but with an ethyl group instead of a methyl group.
Pentafluoropropionic acid: The parent acid of this compound.
Pentafluoropropanol: The alcohol derivative of pentafluoropropionic acid.
Compared to these compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
methyl 2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKJCPUVEMZGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059930 | |
| Record name | Methyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-75-6 | |
| Record name | Methyl 2,2,3,3,3-pentafluoropropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pentafluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of fluorine atoms in Methyl pentafluoropropionate affect its reactivity compared to non-fluorinated esters?
A1: The research by Arthur and Gray [] investigates the hydrogen abstraction reactions of trifluoromethyl radicals with various esters, including this compound. Their findings demonstrate that the reactivity of the methoxy group in this compound towards hydrogen abstraction is significantly lower compared to non-fluorinated esters like Methyl acetate or Methyl formate. This reduced reactivity can be attributed to the electron-withdrawing nature of the fluorine atoms in this compound. The fluorine atoms create a partial positive charge on the carbonyl carbon, making it less susceptible to attack by the electrophilic trifluoromethyl radical. Additionally, the bulky perfluoroalkyl chain in this compound could also hinder the approach of the radical, further contributing to the observed decrease in reactivity.
Q2: Can this compound be used as a co-solvent in lithium-ion batteries, and if so, what advantages does it offer?
A2: Research by NASA [] highlights the potential of fluoroesters, including this compound, as co-solvents in lithium-ion battery electrolytes. When mixed with traditional alkyl carbonate solvents like Ethylene carbonate and Ethyl methyl carbonate, this compound contributes to improved low-temperature performance and enhanced high-temperature resilience in lithium-ion cells. The improved low-temperature performance can be attributed to the lower freezing point of this compound compared to alkyl carbonates, allowing for better ionic conductivity at lower temperatures. Furthermore, the low flammability of this compound, a characteristic common to halogenated compounds, contributes to the enhanced safety profile of the electrolyte mixture at higher temperatures. This makes this compound a promising candidate for developing safer and more robust lithium-ion batteries for various applications.
Q3: What is the rate constant for the hydrogen abstraction reaction of this compound with trifluoromethyl radicals at a specific temperature?
A3: Arthur and Gray [] determined the Arrhenius parameters for the hydrogen abstraction reaction of trifluoromethyl radicals with this compound. The rate constant (k2) can be calculated using the following equation:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


